molecular formula C11H12N2 B8709941 6-ETHYL-QUINOLIN-3-YLAMINE

6-ETHYL-QUINOLIN-3-YLAMINE

Cat. No.: B8709941
M. Wt: 172.23 g/mol
InChI Key: QGLMRYLOBQWDGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-ETHYL-QUINOLIN-3-YLAMINE is a heterocyclic aromatic organic compound that belongs to the quinoline family. Quinolines are known for their broad range of applications in medicinal, synthetic organic chemistry, and industrial chemistry. The presence of an amino group at the third position and an ethyl group at the sixth position on the quinoline ring makes this compound a unique and valuable compound in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-ETHYL-QUINOLIN-3-YLAMINE can be achieved through several methods. One common approach is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with an appropriate ketone under acidic or basic conditions. Another method is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as reagents. Additionally, modern green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, have been employed to produce quinoline derivatives efficiently .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedländer or Skraup synthesis. These methods are optimized for high yield and purity, often using recyclable catalysts and environmentally friendly solvents to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 6-ETHYL-QUINOLIN-3-YLAMINE undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-ETHYL-QUINOLIN-3-YLAMINE has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 6-ETHYL-QUINOLIN-3-YLAMINE varies depending on its application. In medicinal chemistry, it often targets specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV in bacteria, leading to cell death. In biological imaging, the compound’s fluorescent properties allow it to bind to specific biomolecules, enabling visualization under a microscope .

Comparison with Similar Compounds

    Quinoline: The parent compound, lacking the amino and ethyl substituents.

    2-Aminoquinoline: Similar structure but with the amino group at the second position.

    6-Ethylquinoline: Similar structure but without the amino group.

Uniqueness: 6-ETHYL-QUINOLIN-3-YLAMINE is unique due to the presence of both the amino and ethyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

6-ethylquinolin-3-amine

InChI

InChI=1S/C11H12N2/c1-2-8-3-4-11-9(5-8)6-10(12)7-13-11/h3-7H,2,12H2,1H3

InChI Key

QGLMRYLOBQWDGE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=CC(=CN=C2C=C1)N

Origin of Product

United States

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